molecular formula C22H20F3N3O2S B12365141 Arylsulfonylpiperazine, 17

Arylsulfonylpiperazine, 17

Cat. No.: B12365141
M. Wt: 447.5 g/mol
InChI Key: ONBIFHXEZPQLAZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of arylsulfonylpiperazines typically involves the reaction of piperazine derivatives with arylsulfonyl chlorides under basic conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of arylsulfonylpiperazines often employs parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity. These methods are advantageous due to their scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: Arylsulfonylpiperazines undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted arylsulfonylpiperazines, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of arylsulfonylpiperazine, 17 involves its interaction with specific molecular targets, such as 11β-HSD1. By inhibiting this enzyme, the compound can modulate glucocorticoid levels, thereby affecting various physiological processes. The inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

Arylsulfonylpiperazine, 17 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific inhibition of 11β-HSD1, making it a valuable compound for therapeutic research and development .

Properties

Molecular Formula

C22H20F3N3O2S

Molecular Weight

447.5 g/mol

IUPAC Name

1-(4-phenylphenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine

InChI

InChI=1S/C22H20F3N3O2S/c23-22(24,25)20-7-4-12-26-21(20)27-13-15-28(16-14-27)31(29,30)19-10-8-18(9-11-19)17-5-2-1-3-6-17/h1-12H,13-16H2

InChI Key

ONBIFHXEZPQLAZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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